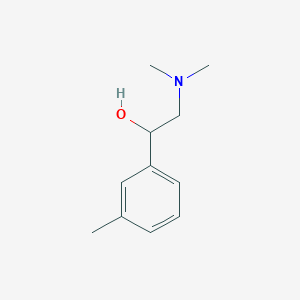

2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol

Beschreibung

2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol is a β-amino alcohol derivative featuring a dimethylamino group at the second carbon of an ethanol backbone and a 3-methylphenyl substituent at the first carbon. Its molecular formula is C₁₁H₁₇NO (calculated from structural analogs in ), with a molecular weight of 179.26 g/mol. This compound is structurally related to bioactive phenethylamine derivatives and shares synthetic pathways with chiral β-amino alcohols used in pharmaceutical research (e.g., asymmetric hydrogenation methods in ).

Eigenschaften

Molekularformel |

C11H17NO |

|---|---|

Molekulargewicht |

179.26 g/mol |

IUPAC-Name |

2-(dimethylamino)-1-(3-methylphenyl)ethanol |

InChI |

InChI=1S/C11H17NO/c1-9-5-4-6-10(7-9)11(13)8-12(2)3/h4-7,11,13H,8H2,1-3H3 |

InChI-Schlüssel |

MWZGGBLWOOVGBW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C(CN(C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol typically involves the reaction of 3-methylbenzaldehyde with dimethylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3-methylbenzaldehyde is converted to an amine using dimethylamine and a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of 2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.

Reduction: Formation of 2-(Dimethylamino)-1-(3-methylphenyl)ethane.

Substitution: Formation of various substituted ethan-1-ol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to modulate the activity of key proteins involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related β-amino alcohols and phenyl-substituted derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Dimethylamino vs. Methylamino: The tertiary amine (dimethylamino) reduces basicity compared to secondary amines (methylamino), altering solubility and receptor interactions ().

Synthetic Pathways :

- The target compound can be synthesized via asymmetric transfer hydrogenation of α-azole ketones () or nickel-catalyzed coupling (). In contrast, 3-MMC (a ketone analog) is synthesized via bromination and condensation ().

Pharmacological Profiles: Antimicrobial Activity: Imidazolyl or triazolyl substituents (e.g., ) significantly enhance antifungal activity, but the dimethylamino group may offer moderate antibacterial effects. Psychoactive Potential: Branched-chain analogs () and 3-MMC () exhibit stimulant properties, while the target compound’s ethanol backbone may reduce CNS activity compared to ketones.

Physicochemical Properties: Solubility: The methoxy derivative () has higher aqueous solubility due to polar ether groups, whereas the target compound’s methyl group favors organic solvents. Stability: Tertiary amines (dimethylamino) are less prone to oxidation than secondary amines (methylamino), improving shelf life ().

Biologische Aktivität

2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol, also known as a dimethylamino derivative, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group attached to an ethanolic backbone with a methylphenyl substitution. This structure contributes to its solubility and interaction with biological targets.

1. Antimicrobial Properties

Research indicates that compounds containing dimethylamino groups exhibit significant antimicrobial activity. For example, derivatives similar to 2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol have shown effectiveness against various pathogens, including resistant strains of bacteria. The mechanism typically involves disruption of microbial cell membranes and inhibition of key metabolic pathways.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol | Broad-spectrum antimicrobial | 4-8 |

| Thienopyrimidine derivatives | Selective against Leishmania NMT | >660-fold selectivity |

2. Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cells, particularly in breast cancer models. The selectivity index indicates a higher toxicity towards cancerous cells compared to normal cells, suggesting a therapeutic window for clinical applications.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | 20-fold |

| MCF10A | 2.5 |

The biological activity of 2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis in microbial cells.

- Signal Transduction Interference : It may interfere with signaling pathways that are crucial for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers evaluated the antimicrobial efficacy of various dimethylamino compounds against resistant bacterial strains. The results indicated that compounds similar to 2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of the compound on breast cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 0.126 µM for MDA-MB-231 cells, highlighting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.